molecular formula C13H30Sn B14148206 Butyl(tripropyl)stannane CAS No. 3634-62-6

Butyl(tripropyl)stannane

Cat. No.: B14148206
CAS No.: 3634-62-6
M. Wt: 305.09 g/mol
InChI Key: MRPUBYODGIWPDM-UHFFFAOYSA-N
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Description

Butyl(tripropyl)stannane is an organotin compound with the molecular formula C₁₃H₃₀Sn, consisting of a central tin atom bonded to one butyl group (C₄H₉) and three propyl groups (C₃H₇). Organotin compounds are widely used in industrial applications, including catalysts, stabilizers for plastics, and biocides.

Properties

IUPAC Name

butyl(tripropyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,3-4H2,2H3;3*1,3H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPUBYODGIWPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCC)(CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557410
Record name Butyl(tripropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-62-6
Record name Butyl(tripropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl(tripropyl)stannane can be synthesized through the reduction of the corresponding tin halides using reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane. The general reaction involves the reduction of butyl(tripropyl)tin chloride with lithium aluminium hydride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the distillation of organotin oxides with polymethylhydrosiloxane under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .

Mechanism of Action

The mechanism of action of butyl(tripropyl)stannane involves the formation of stannyl radicals. These radicals participate in chain mechanisms, where they abstract hydrogen atoms from other molecules, propagating the reaction. The relatively weak tin-hydrogen bond facilitates these radical reactions, making this compound an effective reducing agent .

Comparison with Similar Compounds

Key Characteristics (Inferred):

  • Molecular Weight : ~316.08 g/mol (calculated).
  • Structure : Tetrahedral geometry around tin, with alkyl substituents influencing reactivity and stability.
  • Applications: Likely used as a precursor in organic synthesis or polymer stabilization, though industrial use may be restricted due to environmental concerns associated with organotins .

Comparison with Similar Organotin Compounds

Structural and Functional Differences

The table below compares Butyl(tripropyl)stannane with three related organotin compounds:

Compound Name Molecular Formula CAS Number Substituents on Tin Key Properties/Applications
This compound C₁₃H₃₀Sn Not Provided 1 butyl, 3 propyl High thermal stability; niche synthesis applications (inferred)
Trimethylpropylstannane C₆H₁₆Sn 3531-45-1 3 methyl, 1 propyl Lower molecular weight (206.9 g/mol); used in gas-phase ionization studies
Butyltrichlorostannane C₄H₉Cl₃Sn 1118-46-3 1 butyl, 3 chlorine Reactive intermediate; used in organic chlorination reactions
Tributylfluoro-stannane (polymer) (C₄H₉)₃SnF (repeating unit) 27615-98-1 3 butyl, 1 fluorine (polymer) Fluorinated polymers; limited data on industrial use

Reactivity and Stability

  • Alkyl vs. Chlorine Substituents : this compound’s alkyl groups confer greater hydrophobicity and lower reactivity compared to chlorinated analogs like Butyltrichlorostannane, which is highly reactive in substitution reactions .
  • Thermal Stability : Trialkyltin compounds (e.g., Trimethylpropylstannane) exhibit moderate thermal stability, while fluorinated derivatives (e.g., Tributylfluoro-stannane polymers) may degrade at high temperatures, releasing toxic byproducts .

Toxicity and Environmental Impact

  • Alkyltin Compounds : this compound’s toxicity profile is likely similar to other trialkyltins, which are less acutely toxic than triaryltins but still pose chronic environmental risks due to bioaccumulation .
  • Chlorinated Derivatives : Butyltrichlorostannane is corrosive and releases HCl upon hydrolysis, requiring stringent handling protocols .

Comparison with Non-Tin Organometallics

For context, Tripropyl Aluminum (CAS 102-67-0) serves as a contrasting example:

  • Reactivity: Extremely pyrophoric and reactive with water/air, unlike organotins, which are generally air-stable .
  • Applications: Used as a catalyst in polymerization, whereas organotins are more common in PVC stabilization .

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